BenchChemオンラインストアへようこそ!

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

T-type calcium channel acetylcholinesterase carbonic anhydrase

N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (CAS 923481-88-3) is a synthetic, heterocyclic small molecule (MW 349.38, C₁₄H₁₁N₃O₄S₂) belonging to the 1,3,4-oxadiazole-2-carboxamide class. It incorporates a thiophene-2-carboxamide motif linked to a 1,3,4-oxadiazole core, which is further substituted at the 5-position with a phenylsulfonylmethyl group.

Molecular Formula C14H11N3O4S2
Molecular Weight 349.38
CAS No. 923481-88-3
Cat. No. B2689744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
CAS923481-88-3
Molecular FormulaC14H11N3O4S2
Molecular Weight349.38
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC=CS3
InChIInChI=1S/C14H11N3O4S2/c18-13(11-7-4-8-22-11)15-14-17-16-12(21-14)9-23(19,20)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18)
InChIKeyHOJHDBKQVUQWKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (CAS 923481-88-3): Structural Profile and Procurement-Relevant Classification


N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (CAS 923481-88-3) is a synthetic, heterocyclic small molecule (MW 349.38, C₁₄H₁₁N₃O₄S₂) belonging to the 1,3,4-oxadiazole-2-carboxamide class [1]. It incorporates a thiophene-2-carboxamide motif linked to a 1,3,4-oxadiazole core, which is further substituted at the 5-position with a phenylsulfonylmethyl group [1]. This combination of functional groups places it in a chemical space relevant to acetylcholinesterase (AChE) and carbonic anhydrase (hCA) inhibitor discovery programs, as reported for structurally analogous N-substituted sulfonyl amide derivatives [2].

Why N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide Cannot Be Replaced by Generic In-Class Analogs


The 1,3,4-oxadiazole-2-carboxamide scaffold hosts pharmacophores with divergent target engagement depending on subtle substituent variations. For example, 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (CAS 886917-62-0) acts as a selective T-type calcium channel (Cav3.2) blocker (IC₅₀ 0.8 µM) [1], whereas the N-substituted sulfonyl amide derivatives reported by Güleç et al. (2022) display nanomolar-range inhibition of AChE, hCA I, and hCA II (KIs 9.33–120.80 nM) [2]. The target compound uniquely replaces the 5-phenyl group with a 5-phenylsulfonylmethyl moiety, introducing a strong electron-withdrawing sulfone that alters both electronic distribution and hydrogen-bonding capacity relative to its chloro-phenyl and phenyl-only analogs. Additionally, the absence of a 5-chloro substituent on the thiophene ring (present in CAS 922450-84-8 and CAS 886917-62-0) differentiates its potential metabolic and off-target liability profile . Simple interchange with the nearest in-class compounds therefore risks loss of desired target engagement or introduction of unintended polypharmacology.

N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Substituent-Driven Target Class Shift: Phenylsulfonylmethyl vs. 5-Phenyl in Calcium Channel vs. AChE/hCA Inhibition

The target compound bears a 5-phenylsulfonylmethyl group on the oxadiazole ring, distinguishing it from the 5-phenyl analog 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (CAS 886917-62-0), which is a validated Cav3.2 T-type calcium channel inhibitor. The phenyl analog exhibits an IC₅₀ of 0.8 µM against Cav3.2 in patch-clamp assays on mouse DRG neurons [1]. In contrast, N-substituted sulfonyl amide oxadiazoles from the same chemotype (series 6a–j) achieve nanomolar inhibition of AChE and hCA isoforms (KI ranges: AChE 23.11–52.49 nM; hCA I 18.66–59.62 nM; hCA II 9.33–120.80 nM) [2]. The phenylsulfonylmethyl substituent structurally aligns the target compound more closely with this second pharmacological class than with T-channel blockers, predicting a substantial shift in primary target engagement [3].

T-type calcium channel acetylcholinesterase carbonic anhydrase target selectivity

Chlorine-Free Thiophene Ring: Predicted Metabolic and Safety Differentiation vs. 5-Chloro Analogs

The target compound (CAS 923481-88-3) lacks the chlorine atom at the 5-position of the thiophene ring present in its closest catalog analog, 5-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (CAS 922450-84-8) . In silico toxicity predictions for oxadiazole analogues (series 6a–j) indicate that hepatotoxicity and carcinogenicity flags are common within this chemotype, with all ten compounds (6a–j) testing positive for hepatotoxicity in predictive models [1]. The absence of a chlorine substituent may reduce the likelihood of CYP450-mediated reactive metabolite formation, though direct experimental comparative data for this specific pair are not yet published. For the class of oxadiazole sulfonyl amides, the predicted LD₅₀ range is 550–1087 mg/kg (Class IV) [1], providing a provisional safety benchmark.

metabolic stability toxicity prediction drug-likeness SAR

Molecular Recognition via Phenylsulfonylmethyl H-Bond Acceptor Capacity vs. 5-Phenyl and 5-Benzyl Analogs

The phenylsulfonylmethyl group introduces a sulfone (SO₂) moiety that functions as a strong hydrogen-bond acceptor, absent in 5-phenyl or 5-benzyl oxadiazole analogs. Docking studies on related N-substituted sulfonyl amide oxadiazoles (compounds 6a, 6d, 6h) revealed precise binding modes with hCA II, hCA I, and AChE active sites, where the sulfonamide/sulfone oxygen atoms form critical H-bond interactions with catalytic zinc ions and active-site residues [1]. The target compound's sulfone is positioned at the oxadiazole 5-methylene linker, providing an additional H-bond acceptor site that is geometrically distinct from the sulfonamide nitrogen attachment in comparator series [2]. By comparison, 2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide replaces the thiophene carboxamide with a phenylacetamide, altering the H-bond donor/acceptor balance .

hydrogen bonding docking binding mode sulfone pharmacophore

Recommended Application Scenarios for N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide Based on Quantitative Differentiation Evidence


Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA I/II) Inhibitor Lead Discovery Libraries

Based on the class-level KI data (AChE: 23.11–52.49 nM; hCA I: 18.66–59.62 nM; hCA II: 9.33–120.80 nM) established for N-substituted sulfonyl amide oxadiazoles [1], this compound is a rational inclusion in focused screening libraries targeting neurodegenerative and metabolic disease pathways. Its phenylsulfonylmethyl moiety provides the sulfone pharmacophore critical for hCA active-site zinc coordination, while the thiophene carboxamide extends binding into the AChE peripheral anionic site. Procurement for AChE/hCA dual-inhibitor SAR programs is supported by the published multi-target activity profile of the chemotype.

Dechlorinated Analog Comparator for Off-Target and Toxicity Profiling in Oxadiazole SAR Studies

The 5-chloro analog (CAS 922450-84-8) and the 5-chloro-5-phenyl analog (CAS 886917-62-0) serve as key comparators with established Cav3.2 T-type calcium channel activity (IC₅₀ 0.8 µM) [2] and distinct toxicity predictions. The target compound's chlorine-free structure enables its use as a matched molecular pair for deconvoluting the contributions of the 5-chloro substituent to target engagement, metabolic stability, and in silico-predicted hepatotoxicity (Class IV, LD₅₀ 550 mg/kg) [3]. This is critical for medicinal chemistry campaigns seeking to eliminate chlorine-related toxicity flags while preserving the oxadiazole-sulfone pharmacophore.

S1P1 Agonist Scaffold Exploration and Autoimmune Disease Research

The oxadiazole-thiophene carboxamide scaffold is represented in patent disclosures of S1P1 agonists useful in autoimmune disease (e.g., multiple sclerosis) treatment [4]. The target compound's phenylsulfonylmethyl substituent adds a sulfone that may enhance solubility and modulate S1P1 receptor interactions. It can serve as a differentiated starting point for structure-activity relationship expansion around the oxadiazole C5 position.

CNS-Penetrant Probe Design Leveraging Predicted Brain Preferential Distribution

In the Güleç et al. study, the most potent representatives (6a, 6d, 6h) were identified as orally bioavailable, highly selective, and brain-preferentially distributed AChEIs and hCAIs [1]. The target compound's structural alignment with this series, combined with its favorable MW (349.38) and the absence of a chlorine substituent, positions it as a candidate for CNS-targeted probe development, subject to confirmatory in vitro ADME and in vivo brain penetration assays.

Quote Request

Request a Quote for N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.